molecular formula C8H3ClF5N B13698222 N-(2,6-Difluoro-phenyl)-2,2,2-trifluoro-acetimidoyl chloride

N-(2,6-Difluoro-phenyl)-2,2,2-trifluoro-acetimidoyl chloride

Cat. No.: B13698222
M. Wt: 243.56 g/mol
InChI Key: DKPHIOYADDBAOR-UHFFFAOYSA-N
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Description

N-(2,6-Difluoro-phenyl)-2,2,2-trifluoro-acetimidoyl chloride is a chemical compound characterized by the presence of both difluorophenyl and trifluoroacetimidoyl groups

Preparation Methods

The synthesis of N-(2,6-Difluoro-phenyl)-2,2,2-trifluoro-acetimidoyl chloride typically involves the reaction of 2,6-difluoroaniline with trifluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-(2,6-Difluoro-phenyl)-2,2,2-trifluoro-acetimidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,6-difluoroaniline and trifluoroacetic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation.

Scientific Research Applications

N-(2,6-Difluoro-phenyl)-2,2,2-trifluoro-acetimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,6-Difluoro-phenyl)-2,2,2-trifluoro-acetimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2,6-Difluoro-phenyl)-2,2,2-trifluoro-acetimidoyl chloride can be compared with other similar compounds, such as:

    2,6-Difluoroaniline: Shares the difluorophenyl group but lacks the trifluoroacetimidoyl group.

    Trifluoroacetimidoyl Chloride: Contains the trifluoroacetimidoyl group but lacks the difluorophenyl group.

    2,6-Difluorobenzoyl Chloride: Similar structure but with a benzoyl group instead of the acetimidoyl group.

Properties

Molecular Formula

C8H3ClF5N

Molecular Weight

243.56 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C8H3ClF5N/c9-7(8(12,13)14)15-6-4(10)2-1-3-5(6)11/h1-3H

InChI Key

DKPHIOYADDBAOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N=C(C(F)(F)F)Cl)F

Origin of Product

United States

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